molecular formula C11H14FNO2 B155448 propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate CAS No. 1815-63-0

propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate

Cat. No. B155448
CAS RN: 1815-63-0
M. Wt: 211.23 g/mol
InChI Key: NAOYZMSLWBOHKO-UHFFFAOYSA-N
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Description

Propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate, also known as fluoxetine carbamate, is a carbamate derivative of fluoxetine. It is a potent and selective serotonin reuptake inhibitor (SSRI) that has been widely used for the treatment of depression, anxiety and other related disorders.

Mechanism Of Action

Propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate selectively inhibits the reuptake of serotonin in the brain, leading to an increase in the concentration of serotonin in the synaptic cleft. This results in an enhancement of serotonin neurotransmission, which is believed to be responsible for its therapeutic effects.

Biochemical And Physiological Effects

Propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. In addition, it has been shown to increase the expression of genes involved in neuroplasticity, which is the brain's ability to adapt and change in response to environmental stimuli.

Advantages And Limitations For Lab Experiments

Propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate has several advantages for lab experiments. It is highly selective for serotonin reuptake inhibition, which allows for precise modulation of serotonin neurotransmission. It has also been extensively studied, which makes it a well-characterized compound for experimental use. However, it also has limitations, including potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate research. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination therapy with other drugs, such as ketamine, for the treatment of depression. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
In conclusion, propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate is a well-studied compound with potential therapeutic applications for a variety of neurological and psychiatric disorders. Its selective serotonin reuptake inhibition and ability to enhance neuroplasticity make it an attractive compound for further research and development.

Synthesis Methods

The synthesis of propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate involves the reaction of propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate with isopropyl chloroformate in the presence of triethylamine. The reaction results in the formation of the carbamate derivative, which can be purified through recrystallization.

Scientific Research Applications

Propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of depression, anxiety, obsessive-compulsive disorder, and other related disorders. In addition, it has been studied for its potential use in the treatment of neuropathic pain, migraine, and other neurological disorders.

properties

CAS RN

1815-63-0

Product Name

propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

propan-2-yl N-(4-fluoro-2-methylphenyl)carbamate

InChI

InChI=1S/C11H14FNO2/c1-7(2)15-11(14)13-10-5-4-9(12)6-8(10)3/h4-7H,1-3H3,(H,13,14)

InChI Key

NAOYZMSLWBOHKO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)OC(C)C

synonyms

propan-2-yl N-(4-fluoro-2-methyl-phenyl)carbamate

Origin of Product

United States

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